molecular formula C13H13NO3 B11878250 2-Acetyl-3-methylindolizin-1-yl acetate CAS No. 54398-73-1

2-Acetyl-3-methylindolizin-1-yl acetate

Cat. No.: B11878250
CAS No.: 54398-73-1
M. Wt: 231.25 g/mol
InChI Key: ZWACMFZXNUISBG-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylindolizin-1-yl acetate is a chemical compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-methylindolizin-1-yl acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-3-methylindolizin-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 2-Acetyl-3-methylindolizin-1-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

54398-73-1

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(2-acetyl-3-methylindolizin-1-yl) acetate

InChI

InChI=1S/C13H13NO3/c1-8-12(9(2)15)13(17-10(3)16)11-6-4-5-7-14(8)11/h4-7H,1-3H3

InChI Key

ZWACMFZXNUISBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1C=CC=C2)OC(=O)C)C(=O)C

Origin of Product

United States

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